(1-Chloro-3-methylbutan-2-yl)cyclopropane
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Overview
Description
(1-Chloro-3-methylbutan-2-yl)cyclopropane is an organic compound with the molecular formula C₈H₁₅Cl. It is a cyclopropane derivative, characterized by the presence of a chlorine atom and a methyl group attached to the cyclopropane ring. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-3-methylbutan-2-yl)cyclopropane typically involves the reaction of 3-methyl-2-butanol with thionyl chloride to form 3-methyl-2-chlorobutane. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a metal carbenoid to yield the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-3-methylbutan-2-yl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or other reduced compounds.
Scientific Research Applications
(1-Chloro-3-methylbutan-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-3-methylbutan-2-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The chlorine atom and cyclopropane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1-Bromo-3-methylbutan-2-yl)cyclopropane: Similar structure but with a bromine atom instead of chlorine.
(1-Iodo-3-methylbutan-2-yl)cyclopropane: Similar structure but with an iodine atom instead of chlorine.
(1-Chloro-2-methylbutan-2-yl)cyclopropane: Similar structure but with a different position of the methyl group.
Uniqueness
(1-Chloro-3-methylbutan-2-yl)cyclopropane is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H15Cl |
---|---|
Molecular Weight |
146.66 g/mol |
IUPAC Name |
(1-chloro-3-methylbutan-2-yl)cyclopropane |
InChI |
InChI=1S/C8H15Cl/c1-6(2)8(5-9)7-3-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
BBRNJMJXMRTLLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCl)C1CC1 |
Origin of Product |
United States |
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